![molecular formula C11H14O3 B3265088 2-(3,4-Dimethoxyphenyl)propanal CAS No. 40181-00-8](/img/structure/B3265088.png)
2-(3,4-Dimethoxyphenyl)propanal
Overview
Description
“2-(3,4-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Cinnamaldehyde, 3,4-dimethoxy-; Coniferaldehyde methyl ether; Methylconiferylaldehyde; 3,4-Dimethoxycinnamaldehyde; Coniferyl aldehyde, methyl ether .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O3/c1-13-10-6-5-9 (4-3-7-12)8-11 (10)14-2/h3-8H,1-2H3/b4-3+ . The molecular weight of the compound is 192.2112 .Scientific Research Applications
CNS Depressant Properties
- Application : 1-(3,4-dimethoxyphenyl)-2-propanol, closely related to 2-(3,4-dimethoxyphenyl)propanal, was studied for its effects on the central nervous system. In rats, it prolonged latency times in a conditioned avoidance response test, indicating CNS depressant properties. This research provides insights into the structural implications of such compounds and their relationship to psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).
Electro-Optical and Charge-Transport Properties
- Application : The compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), which includes the 3,4-dimethoxyphenyl group, was investigated for its electro-optical and charge-transport properties using quantum chemical methods. This compound exhibited characteristics of an efficient hole-transport material, indicating its potential application in electronic devices (Irfan et al., 2015).
Polymer Synthesis
- Application : Novel polyacetylenes containing carbamate and eugenol moieties were synthesized using 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate as a precursor. These polymers, exhibiting high molecular weight and solubility in common organic solvents, have potential applications in material science (Rahim, 2020).
Acidolysis of Lignin Model Compounds
- Application : The acidolysis of lignin model compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol was studied to understand the mechanism of β-O-4 bond cleavage. This research is significant for the development of processes in lignin valorization and bio-refinery applications (Ito et al., 2011; Yokoyama, 2015).
Synthesis of Cytotoxic Compounds
- Application : The synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate and its analogues was carried out. These compounds showed moderate inhibitory effects on human tumor cell lines, indicating potential applications in cancer research (Hu et al., 2005).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUITGYYSSRXRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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